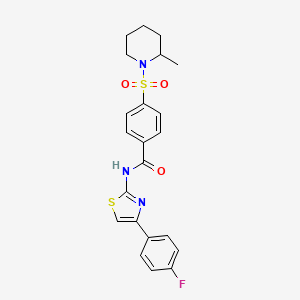

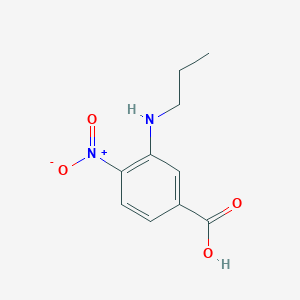

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and related compounds involves multiple steps, starting with the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine. The synthesis process is characterized by the use of 1H NMR, 13C NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds . Additionally, the synthesis of related N-(thiazol-2-yl)benzamide derivatives is described, with a focus on the role of methyl functionality and non-covalent interactions in gelation behavior .

Molecular Structure Analysis

The molecular structure of this compound is not directly described in the provided papers. However, related compounds exhibit interesting structural features, such as the half-chair conformation of the fused six-membered ring and the presence of disorder in the crystal structure . The molecular conformations and modes of supramolecular aggregation are influenced by various substituents on the benzamide ring, as well as by non-covalent interactions such as π-π stacking, C-H...O, and C-H...π hydrogen bonds . The role of S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives is also highlighted .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related benzamide derivatives are described, including the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides is also mentioned, indicating the versatility of benzamide derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively detailed in the provided papers. However, preliminary bioassay tests indicate that some of the synthesized N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides exhibit antitumor activities against PC3 cells in vitro, with one compound showing an antiproliferation activity of 69.9% at a concentration of 10 μmol·L-1 . This suggests that the physical and chemical properties of these compounds are conducive to biological activity. Additionally, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures is reported, which is relevant to their physical properties and potential applications .

科学的研究の応用

Orexin Receptor Antagonism

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, as part of compounds like SB-649868, shows potential in treating insomnia by antagonizing orexin 1 and 2 receptors. A study demonstrated its metabolism and disposition in humans, indicating its principal elimination via feces and minor metabolism resulting in unique metabolites (Renzulli et al., 2011).

Anticancer Properties

Research into N-substituted benzamides, similar in structure to this compound, has revealed promising anticancer activities. For instance, certain derivatives demonstrated significant activity against melanoma and other cancer cell lines, highlighting their potential as therapeutic agents (Yılmaz et al., 2015).

Antimicrobial Activity

Thiazole derivatives, closely related to the compound , have shown notable antimicrobial properties. These compounds were more effective than reference drugs against various pathogenic strains, particularly against Gram-positive bacteria (Bikobo et al., 2017).

Pesticidal Activities

Studies have also explored the use of thiazole derivatives in pest control. For example, certain compounds exhibited strong larvicidal activity against mosquito larvae and showed potent antifungal activity against phytopathogenic fungi, suggesting their application in agriculture and pest management (Choi et al., 2015).

Photophysical Properties

Research into thiazole derivatives, which share structural similarities with this compound, has also uncovered their potential in the field of photophysics. These compounds demonstrated unique electronic structures and photophysical behaviors, making them useful in material sciences and sensor technologies (Murai et al., 2018).

特性

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTNXOWXHFFGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)